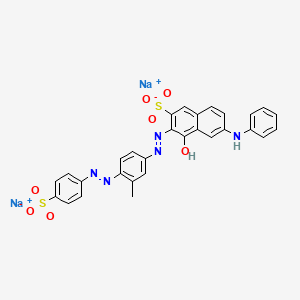![molecular formula C7H10N2 B14457450 7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene CAS No. 71807-24-4](/img/structure/B14457450.png)
7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethylidene-2,3-diazabicyclo[221]hept-2-ene is a chemical compound with the molecular formula C7H10N2 It belongs to the class of diazabicyclo compounds, which are characterized by a bicyclic structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene typically involves the reaction of ethylidene derivatives with 2,3-diazabicyclo[2.2.1]hept-2-ene. The reaction conditions often require the use of solvents such as acetonitrile or water and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and solvents would be used on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out .
Major Products
The major products formed from these reactions can include a variety of substituted diazabicyclo compounds, as well as cycloalkene derivatives and other related structures .
Applications De Recherche Scientifique
7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. The compound can undergo denitrogenation, leading to the formation of cycloalkene derivatives through migration-type mechanisms. This process involves the breaking and forming of chemical bonds, which can be analyzed using quantum topological methods to understand the electron density transfers and the evolution of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene include:
- 2,3-Diazabicyclo[2.2.1]hept-2-ene
- 1,4-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene
- Various substituted diazabicyclo compounds
Uniqueness
What sets this compound apart from these similar compounds is its unique ethylidene group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying specific chemical reactions and for developing new synthetic methods.
Propriétés
Numéro CAS |
71807-24-4 |
|---|---|
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
7-ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H10N2/c1-2-5-6-3-4-7(5)9-8-6/h2,6-7H,3-4H2,1H3 |
Clé InChI |
OZQBLFZOKVIGJX-UHFFFAOYSA-N |
SMILES canonique |
CC=C1C2CCC1N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)
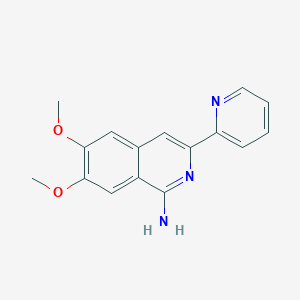
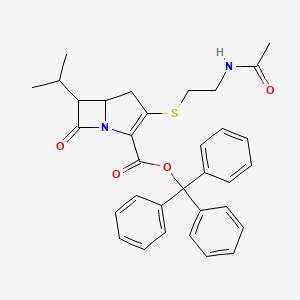

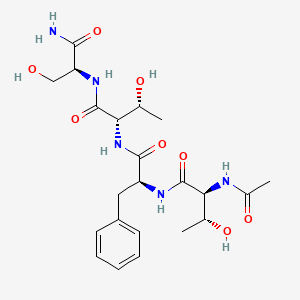
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
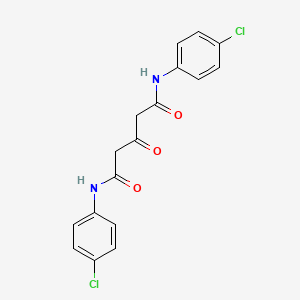
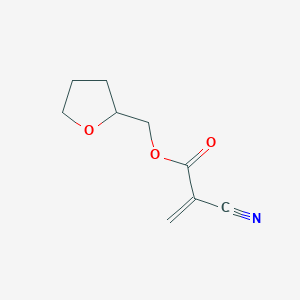
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14457420.png)
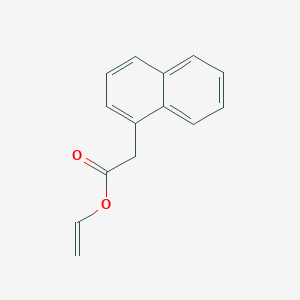
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(phenylmethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14457435.png)

